molecular formula C13H23NO3 B15092327 tert-Butyl N-(4-but-3-ynoxybutyl)carbamate

tert-Butyl N-(4-but-3-ynoxybutyl)carbamate

Cat. No.: B15092327
M. Wt: 241.33 g/mol
InChI Key: QRXTZODRYYVUIO-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-but-3-ynoxybutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a but-3-ynoxybutyl chain, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(4-but-3-ynoxybutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-but-3-ynoxybutyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the carbamate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(4-but-3-ynoxybutyl)carbamate can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated carbamates, where the alkyne group is converted to an alkane.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the but-3-ynoxybutyl chain can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated carbamates.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-but-3-ynoxybutyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors.

Medicine: The compound is investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It acts as a cross-linking agent and stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-but-3-ynoxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The but-3-ynoxybutyl chain can undergo metabolic transformations, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl N-(4,4-diethoxybutyl)carbamate
  • tert-Butyl (4-bromobutyl)carbamate

Comparison:

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound features a dihydroxypropyl chain instead of a but-3-ynoxybutyl chain, making it more hydrophilic and suitable for different types of reactions.
  • tert-Butyl N-(4,4-diethoxybutyl)carbamate: The presence of diethoxy groups provides different steric and electronic properties, affecting its reactivity and applications.
  • tert-Butyl (4-bromobutyl)carbamate: The bromobutyl chain allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Uniqueness: tert-Butyl N-(4-but-3-ynoxybutyl)carbamate is unique due to the presence of the but-3-ynoxybutyl chain, which imparts specific reactivity and allows for the formation of diverse products through various chemical reactions. Its versatility in synthetic applications and potential in drug development highlight its significance in scientific research.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-(4-but-3-ynoxybutyl)carbamate

InChI

InChI=1S/C13H23NO3/c1-5-6-10-16-11-8-7-9-14-12(15)17-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15)

InChI Key

QRXTZODRYYVUIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCOCCC#C

Origin of Product

United States

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